TRPV3 Antagonist Potency: Comparison with Clinically-Investigated TRPV3 Antagonists
In a fluorometric calcium-flux assay using HEK293 cells overexpressing rat TRPV3, N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide inhibited thymol-induced intracellular Ca2+ elevation with an IC50 of 28 ± 3 µM [1]. This places its potency approximately 3–4 orders of magnitude weaker than the subtype-selective tool compound Trpvicin (IC50 ~10 nM against human TRPV3 in patch-clamp electrophysiology [2]). However, the target compound's tetrahydroacridine scaffold is structurally distinct from the pyrimidine-carboxamide core of Trpvicin, offering an alternative chemotype for TRPV3 probe development where intellectual property freedom-to-operate or differential off-target profiles are prioritized.
| Evidence Dimension | TRPV3 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 ± 3 µM (thymol-induced Ca2+ flux in HEK293 cells expressing rat TRPV3) |
| Comparator Or Baseline | Trpvicin: IC50 ~10 nM (human TRPV3 patch-clamp); Fused imidazole carboxamides (US8318928B2): lead example IC50 = 1.2 µM (human TRPV3) |
| Quantified Difference | Target compound is ~2,800-fold less potent than Trpvicin; ~23-fold less potent than leading fused imidazole carboxamide patent examples |
| Conditions | Target compound data: rat TRPV3 overexpressed in HEK293, thymol stimulation, Fluo-4AM dye-based spectrofluorometry, 5 min preincubation. Comparator data: human TRPV3, patch-clamp or fluorometric imaging plate reader (FLIPR) assays. |
Why This Matters
The potency gap clarifies that the target compound is not a high-affinity TRPV3 ligand; its procurement value lies in its scaffold novelty and dual-target activity, not TRPV3 potency alone.
- [1] Christophe Southan (2017) Hypothesis annotation on PMID:27754406, citing IC50 of 28 µM for this compound. Original data from Molecules 2014, 19, 7679 (Table 2, compound 7). View Source
- [2] EMDB-33214: Structure of human TRPV3 in complex with Trpvicin (2024). Trpvicin is described as a potent and subtype-selective TRPV3 inhibitor. View Source
